molecular formula C14H13BrO B8076158 1-Bromo-4-[3-(methoxymethyl)phenyl]benzene

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene

Cat. No.: B8076158
M. Wt: 277.16 g/mol
InChI Key: LANXFCXWQPDPHD-UHFFFAOYSA-N
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Description

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom and a methoxymethyl group attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product. Additionally, the reaction conditions can be carefully controlled to minimize the formation of by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. The reactions are often carried out in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as a precursor in the synthesis of drugs or drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[3-(methoxymethyl)phenyl]benzene depends on the specific reactions it undergoes. In general, the bromine atom and the methoxymethyl group play key roles in its reactivity. The bromine atom can participate in substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-4-[3-(methoxymethyl)phenyl]benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(methoxymethyl)benzene: This compound has a similar structure but with the methoxymethyl group attached to a different position on the benzene ring.

    4-Bromo-4’-(methoxymethyl)-1,1’-biphenyl: This compound has an additional benzene ring, making it a biphenyl derivative.

    4-(4-Bromo-3-formylphenoxy)benzonitrile: This compound has a formyl group and a benzonitrile group, making it more complex.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-[3-(methoxymethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-10-11-3-2-4-13(9-11)12-5-7-14(15)8-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANXFCXWQPDPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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